4-甲氧基喹啉-7-硼酸,二缩甲苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

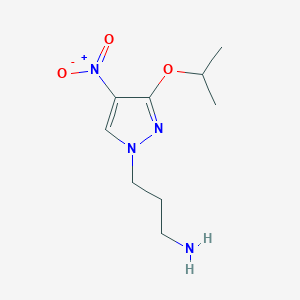

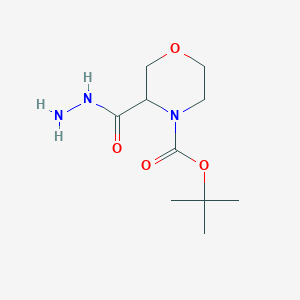

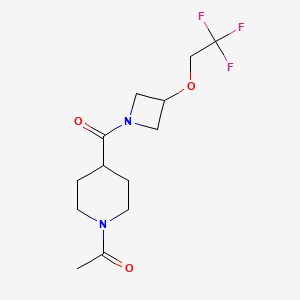

4-Methoxyquinoline-7-boronic acid, pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Molecular Structure Analysis

The linear formula of 4-Methoxyquinoline-7-boronic acid, pinacol ester is C16H20BNO3 .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

Boronic esters, including pinacol boronic esters, are usually bench-stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .科学研究应用

1. 合成和有机化学应用4-甲氧基喹啉-7-硼酸,二缩甲苯酯和其他硼酸酯一样,在有机合成中至关重要,特别是在偶联反应中。它是立体选择性合成乙烯基碘化物的一个关键化合物,这一过程在创建复杂的有机分子中至关重要。该化合物的反应性,特别是在其二缩甲苯酯形式中,能够形成 E 或 Z 碘化物,它们是各种合成途径中的关键中间体 (Stewart & Whiting, 1995)。类似地,在制药领域,与 4-甲氧基喹啉-7-硼酸,二缩甲苯酯密切相关的肽硼酸对糜蛋白酶表现出抑制活性,在治疗过敏性炎症方面具有潜在应用。这强化了硼酸酯在药物开发和生物化学中的关键作用 (Kato et al., 1988)。

2. 光诱导硼化的进展硼酸酯的另一个重要应用是卤代芳烃的光诱导硼化。这种方法不含金属和附加添加剂,是合成硼酸和酯类的一大进步,在有机化学、药物发现和材料科学中至关重要。该工艺以其简单性、避免有毒金属以及生成易于去除的副产物而脱颖而出,使其具有环保和经济可行性。该方案描述了制备硼酸和硼酸酯的步骤,强调了硼酸酯在化学合成中的适应性和广泛用途 (Mfuh et al., 2017)。

3. 在聚合物合成中的应用包括与 4-甲氧基喹啉-7-硼酸,二缩甲苯酯相似的衍生物在内的硼酸酯在合成功能聚合物中至关重要。二缩甲苯基甲基丙烯酰氨基苯基硼酸酯的两步脱保护过程产生了甲基丙烯酰氨基苯基硼酸。这些酸具有良好的收率,是将硼酸官能团掺入聚合物中的组成部分,展示了该化合物在先进材料科学和聚合物化学中的相关性 (D'Hooge et al., 2008)。

未来方向

The Suzuki–Miyaura coupling reaction, which uses boronic esters, is a significant area of research in organic chemistry . Future directions could involve developing more efficient and diverse methods for the synthesis and application of boronic esters, including 4-Methoxyquinoline-7-boronic acid, pinacol ester.

属性

IUPAC Name |

4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-13(10-11)18-9-8-14(12)19-5/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUVQENTQWYBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyquinoline-7-boronic acid, pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2580414.png)

![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)

![2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2580426.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)